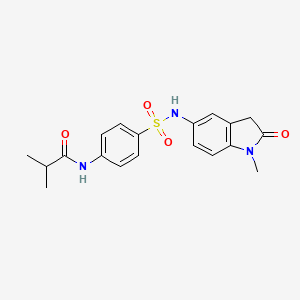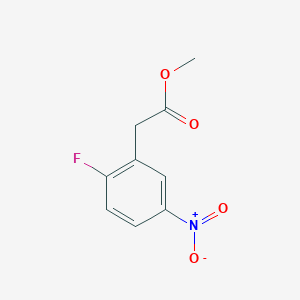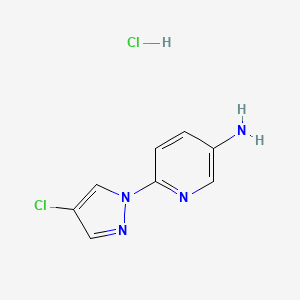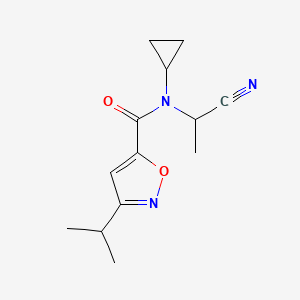
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a facile access to a 3,3-disubstituted isoindolinone was reported by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For instance, the crystal data for a similar compound, C19H16N6O3, was reported as follows: monoclinic, space group P2 1 /n, a = 7.3166 (3) Å, b = 20.3011 (11) Å, c = 11.6776 (5) Å, β = 97.266 (4)° .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .科学的研究の応用
Enzyme Inhibition and Drug Metabolism
Chemical inhibitors, including sulfonamide compounds, play a crucial role in studying and modulating the activity of Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes are essential for the metabolism of many drugs, and understanding their inhibition can help predict drug-drug interactions and optimize drug efficacy and safety. Selective chemical inhibitors help decipher the involvement of specific CYP isoforms in drug metabolism, which is vital for drug development and therapeutic application (Khojasteh et al., 2011).
Anticancer Applications
Sulfonamide inhibitors have been studied for their potential as therapeutic agents in treating various diseases, including cancer. These compounds, known for their bacteriostatic properties, also show promise in cancer therapy due to their involvement in inhibiting enzymes and signaling pathways critical for tumor growth and proliferation (Gulcin & Taslimi, 2018). The development of novel sulfonamide compounds with targeted anticancer activity offers a potential avenue for therapeutic intervention.
Environmental and Biomedical Applications
Research into sulfamethoxazole, a sulfonamide antibiotic, and its removal from aqueous solutions highlights the environmental persistence and potential toxicity of sulfonamide derivatives. Studies focus on cleaner, sustainable methods for removing these compounds from the environment, emphasizing the importance of environmental safety and health in the context of chemical research and application (Prasannamedha & Kumar, 2020).
Antioxidant and Anti-inflammatory Properties
The evaluation of various synthetic and natural compounds, including those related to sulfonamide structures, for their antioxidant and anti-inflammatory activities is an ongoing area of research. These properties are crucial for developing new treatments for diseases characterized by oxidative stress and inflammation, highlighting the broad potential applications of chemical compounds in disease prevention and therapy (Munteanu & Apetrei, 2021).
将来の方向性
The future directions for research on “N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide” and similar compounds are promising. For instance, compound 4o, a similar compound, was found to be more cytotoxic than PAC-1 in three cancer cell lines tested and was suggested to serve as a template for further design and development of novel anticancer agents . Furthermore, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
特性
IUPAC Name |
2-methyl-N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)19(24)20-14-4-7-16(8-5-14)27(25,26)21-15-6-9-17-13(10-15)11-18(23)22(17)3/h4-10,12,21H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBLELLQZSRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)



![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)

![2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2532957.png)


![N-(2,6-difluorophenyl)-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2532962.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)

